Exploration of novel enzymatic synthesis methods: Continued research into ω-transaminases and other biocatalysts could lead to even more efficient and sustainable synthesis routes for (S)-1-Phenylbutylamine []. This includes identifying enzymes with higher activity and selectivity, as well as developing robust and scalable biocatalytic processes.
(S)-1-Phenylbutylamine can be derived from various synthetic routes, often involving the asymmetric synthesis of amines. It is categorized under chiral amines, which are vital in the synthesis of pharmaceuticals and agrochemicals due to their ability to influence the stereochemical outcome of reactions.
The synthesis of (S)-1-Phenylbutylamine can be achieved through several methods:
These methods highlight the versatility in synthesizing (S)-1-phenylbutylamine, allowing for scalability and adaptation depending on the desired purity and yield.
(S)-1-Phenylbutylamine has a molecular formula of CHN, with a molecular weight of approximately 165.24 g/mol. The structure features a butyl chain attached to a phenyl group, with the nitrogen atom at one end:
The compound exists as two enantiomers, with (S)-1-phenylbutylamine being the biologically active form.
(S)-1-Phenylbutylamine participates in various chemical reactions, including:
These reactions underscore its utility in synthetic organic chemistry.
The mechanism of action for (S)-1-phenylbutylamine primarily involves its role as a neurotransmitter modulator. It may interact with adrenergic receptors due to its structural similarity to amphetamines, influencing neurotransmitter release and uptake. This interaction is crucial in pharmacological contexts where it may affect mood and cognitive functions.
(S)-1-Phenylbutylamine exhibits specific physical properties:
These properties are essential for determining its behavior in various chemical environments and applications.
(S)-1-Phenylbutylamine finds applications across multiple domains:
(S)-1-Phenylbutylamine (C₁₀H₁₅N, CAS #3789-60-4) is a chiral primary amine featuring a stereogenic center at the Cα position, where a butyl chain and a phenyl group are asymmetrically arranged. Its molecular weight is 149.23 g/mol, with a defined atom stereocenter count of 1 [3] [4]. The compound belongs to the arylalkylamine structural class, characterized by an aromatic ring directly attached to an aliphatic amine chain. This configuration induces distinct electronic properties: the phenyl ring contributes π-electron density, while the aliphatic amine group provides nucleophilicity and hydrogen-bonding capability.
The stereochemical significance arises from the S-configuration at the chiral center, which dictates its spatial orientation and intermolecular interactions. Enantiopure (S)-1-phenylbutylamine (≥98% ee) is commercially produced via the ChiPros® process [7], underscoring its role as a benchmark for asymmetric synthesis efficiency. In catalysis, its stereochemistry enables precise chiral induction in pharmaceutical intermediates, such as HIV integrase inhibitors or antiarrhythmic agents [6]. The molecule’s compact yet sterically differentiated structure (rotatable bond count: 3, topological polar surface area: 26 Ų) [3] makes it an ideal model substrate for evaluating enantioselective biocatalysts like transaminases [1] [8].
(S)-1-Phenylbutylamine emerged as a critical test case in chiral amine synthesis during the late 20th century, coinciding with advances in enzymatic resolution and asymmetric catalysis. Early industrial routes relied on chemical resolution using diastereomeric salt formation, which suffered from low yields (<50%) and high solvent waste. The 2010s marked a transition toward biocatalytic methods, exemplified by BASF’s ChiPros® platform. This technology leverages lipases to kinetically resolve racemic 1-phenylbutylamine through enantioselective acetylation, achieving ee values >98.5% [6] [7].
The compound’s structural simplicity belied unexpected synthetic challenges, particularly for small-scale, high-purity applications. Its development paralleled key innovations:
Table 1: Historical Timeline of (S)-1-Phenylbutylamine Development
Year | Advancement | Significance |
---|---|---|
1970s | Diastereomeric salt resolution | Enabled initial access to enantiopure amine |
2010 | BASF ChiPros® lipase process | Achieved industrial-scale kinetic resolution (E >1000) |
2020s | ω-Transaminase engineering for bulky substrates | Allowed asymmetric synthesis from prochiral ketones |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1